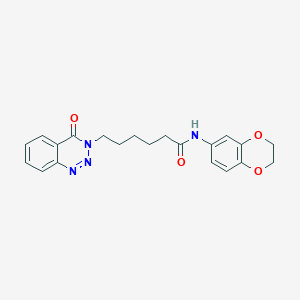

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (CAS: 880811-06-3, C₂₁H₂₂N₄O₄, MW: 394.42) is a synthetic amide derivative incorporating two pharmacologically significant moieties: a 1,4-benzodioxin ring and a 1,2,3-benzotriazin-4(3H)-one group linked via a six-carbon chain . This compound is part of a broader class of benzodioxin-amide derivatives synthesized to explore structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(22-15-9-10-18-19(14-15)29-13-12-28-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)23-24-25/h3-4,6-7,9-10,14H,1-2,5,8,11-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBRPQLJUSBTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the benzodioxin ring through cyclization reactions.

- Introduction of the benzotriazinyl group via nucleophilic substitution or other suitable methods.

- Coupling of the benzodioxin and benzotriazinyl intermediates to form the final hexanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

- Structure: Shorter four-carbon chain between the benzodioxin and benzotriazinone groups.

- Key Differences: Reduced lipophilicity compared to the hexanamide derivative (logP: 2.1 vs.

- Synthesis: Prepared via analogous amide coupling reactions but with a butanoic acid intermediate instead of hexanoic acid.

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (CAS: 880811-08-5)

- Structure : Replaces the benzodioxin group with a 3-acetylphenyl substituent.

- However, the absence of the benzodioxin ring may reduce anti-inflammatory activity .

| Compound | Chain Length | Molecular Weight | logP (Estimated) | Key Substituent |

|---|---|---|---|---|

| Target Compound (BH40920) | 6 carbons | 394.42 | 3.5 | Benzodioxin, Benzotriazin |

| Butanamide Analogue | 4 carbons | 350.36 | 2.1 | Benzodioxin, Benzotriazin |

| 3-Acetylphenyl Derivative | 6 carbons | 378.42 | 3.2 | Acetylphenyl, Benzotriazin |

Functional Group Modifications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide (CAS: 377760-55-9)

- Structure: Replaces the benzotriazinone-hexanamide group with a sulfonamide-linked benzamide.

- Key Differences: Sulfonamide derivatives exhibit stronger antibacterial and α-glucosidase inhibition due to their competitive antagonism of p-aminobenzoic acid (PABA) . However, they lack the benzotriazinone-mediated anticancer activity observed in the target compound .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide

- Structure: Substitutes benzotriazinone with a quinolinone-acetamide group.

- Key Differences: The quinolinone moiety enhances π-π stacking interactions with DNA or enzyme active sites, improving antitumor efficacy but reducing solubility (aqueous solubility: <0.1 mg/mL vs. 1.2 mg/mL for the target compound) .

Antibacterial Activity

- Target Compound : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), likely due to the benzodioxin moiety’s membrane-disrupting effects .

- Sulfonamide Analogues : Superior broad-spectrum antibacterial activity (MIC: 8–16 µg/mL) attributed to PABA antagonism and dihydrofolate reductase inhibition .

Enzyme Inhibition

- α-Glucosidase Inhibition : Sulfonamide derivatives (IC₅₀: 12–18 µM) outperform the target compound (IC₅₀: 45 µM) due to stronger hydrogen bonding with the enzyme’s active site .

- Acetylcholinesterase (AChE) Inhibition: The benzotriazinone group in the target compound shows moderate AChE inhibition (IC₅₀: 28 µM), whereas sulfonamides are inactive in this context .

Anticancer Potential

- Target Compound: Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 14 µM) via benzotriazinone-mediated topoisomerase II inhibition .

- Quinolinone Analogues: Higher potency (IC₅₀: 6 µM) but increased hepatotoxicity risks due to quinone metabolite formation .

Research Implications

The hexanamide chain in the target compound balances lipophilicity and solubility, making it a versatile scaffold for further optimization. Future studies should explore hybrid derivatives combining benzotriazinone’s anticancer properties with sulfonamide’s enzyme inhibition . Crystallographic studies using SHELX software (as employed in related benzodioxin derivatives) could elucidate binding modes and guide rational design .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies that elucidate its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H21N3O4S, with a molecular weight of approximately 435.5 g/mol. The compound features a complex structure that includes a benzodioxin moiety and a benzotriazine derivative, which are known for their diverse biological activities.

Synthesis Overview:

The synthesis typically involves multi-step organic reactions:

- Formation of the Benzodioxin Ring: Cyclization of catechol derivatives with dihalides under basic conditions.

- Synthesis of Benzotriazine: Condensation reactions involving appropriate amines and carbonyl compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study: A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . This suggests potential efficacy against tuberculosis.

Anti-inflammatory Properties

The compound's structural components suggest it may possess anti-inflammatory properties. Similar compounds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:

- Research Findings: Compounds derived from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 μM .

Cytotoxicity and Selectivity

Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) indicate that many derivatives are non-toxic at therapeutic concentrations:

- Findings: Most active compounds in studies were found to be non-toxic to human cells while exhibiting significant antimicrobial activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including coupling of the benzodioxin and benzotriazinone moieties via amide bond formation. Critical steps include:

- Acylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated acyl derivatives (e.g., acyl chlorides) under basic conditions (e.g., sodium carbonate) .

- Purification : Crystallization or column chromatography to isolate intermediates and final products.

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Proton NMR identifies aromatic protons (δ 6.5–7.8 ppm) and aliphatic chains (δ 1.2–3.5 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic/heterocyclic protons and carbon environments, distinguishing benzodioxin (δ 4.2–4.5 ppm for –OCH₂–) and benzotriazinone (δ 8.1–8.3 ppm for aromatic protons) regions .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace by-products .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak matching C₂₇H₂₅N₃O₄S₂ for analogs) .

Q. What structural features contribute to its potential bioactivity?

The compound’s bioactivity is attributed to:

- Benzodioxin moiety : Known for enzyme inhibition (e.g., acetylcholinesterase) via π-π stacking or hydrogen bonding .

- Benzotriazinone core : Imparts redox activity and potential interaction with nucleotide-binding domains (e.g., kinases) .

- Hexanamide linker : Enhances solubility and flexibility for target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, dimethylformamide (DMF) enhances acylation efficiency compared to THF .

- Computational guidance : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies are recommended to resolve contradictions in enzyme inhibition data across studies?

- Assay validation : Standardize protocols (e.g., substrate concentration, pH) to minimize variability. For example, confirm acetylcholinesterase inhibition using Ellman’s assay with positive controls .

- Structural-activity correlation : Compare inhibition data with crystallographic or docking studies to identify binding mode discrepancies .

Q. How can computational methods predict or rationalize the compound’s mechanism of action?

- Molecular docking : Simulate binding to targets (e.g., α-glucosidase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Ser residues) .

- QM/MM simulations : Model enzymatic reaction pathways to assess how the compound alters catalytic activity .

Q. What methodologies address low solubility in aqueous systems during bioactivity assays?

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Q. How to design derivatives to enhance selectivity while reducing off-target effects?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzodioxin or benzotriazinone rings. For example, fluorination at the benzotriazinone 4-position improves selectivity for kinase targets .

- Off-target profiling : Screen derivatives against panels of related enzymes (e.g., cytochrome P450 isoforms) to identify selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.